ACT-672125

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

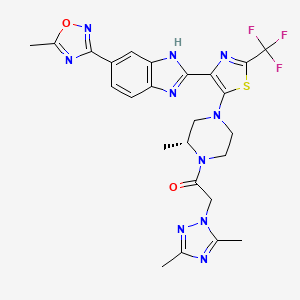

C25H25F3N10O2S |

|---|---|

Peso molecular |

586.6 g/mol |

Nombre IUPAC |

2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone |

InChI |

InChI=1S/C25H25F3N10O2S/c1-12-10-36(7-8-37(12)19(39)11-38-14(3)29-13(2)34-38)23-20(33-24(41-23)25(26,27)28)22-31-17-6-5-16(9-18(17)32-22)21-30-15(4)40-35-21/h5-6,9,12H,7-8,10-11H2,1-4H3,(H,31,32)/t12-/m1/s1 |

Clave InChI |

SXYUBRILLHMIAQ-GFCCVEGCSA-N |

SMILES isomérico |

C[C@@H]1CN(CCN1C(=O)CN2C(=NC(=N2)C)C)C3=C(N=C(S3)C(F)(F)F)C4=NC5=C(N4)C=C(C=C5)C6=NOC(=N6)C |

SMILES canónico |

CC1CN(CCN1C(=O)CN2C(=NC(=N2)C)C)C3=C(N=C(S3)C(F)(F)F)C4=NC5=C(N4)C=C(C=C5)C6=NOC(=N6)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ACT-672125

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-672125 is a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows. By inhibiting the interaction of CXCR3 with its cognate chemokines—CXCL9, CXCL10, and CXCL11—this compound effectively blocks downstream signaling cascades that are crucial for the recruitment of activated T cells and other immune cells to sites of inflammation. This targeted action makes this compound a promising therapeutic candidate for a range of autoimmune and inflammatory diseases. The information presented herein is intended to provide researchers and drug development professionals with a detailed understanding of the pharmacological profile of this compound.

Core Mechanism of Action: CXCR3 Antagonism

This compound functions as a direct antagonist of the CXCR3 receptor.[1][2][3] CXCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of activated T lymphocytes (Th1 cells), natural killer (NK) cells, and other immune cells.[1] In pathological states, particularly autoimmune diseases, pro-inflammatory cytokines trigger the release of the chemokines CXCL9, CXCL10, and CXCL11 at sites of inflammation.[1][2] These chemokines bind to and activate CXCR3, initiating a signaling cascade that leads to chemotaxis—the directed migration of these immune cells towards the chemokine gradient.[1] This influx of activated immune cells into tissues contributes to the tissue damage and perpetuation of the inflammatory response characteristic of autoimmune disorders.

This compound competitively binds to CXCR3, thereby preventing the binding of its natural chemokine ligands. This blockade of the receptor inhibits the downstream signaling pathways responsible for immune cell migration and activation, ultimately reducing the infiltration of pathogenic T cells into inflamed tissues.[1][2][3]

Signaling Pathway

The binding of CXCL9, CXCL10, or CXCL11 to CXCR3 typically activates intracellular signaling through Gαi proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of downstream effectors such as phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC), respectively. These signaling events culminate in the cytoskeletal rearrangements and integrin activation necessary for cell migration. This compound blocks these initial steps by preventing receptor activation.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through a series of in vitro assays. The following tables summarize the key quantitative data.

In Vitro Potency of this compound

| Assay Type | Ligand | Cell Line | Parameter | Value |

| Receptor Internalization | CXCL10 | Human Whole Blood | IC50 | 239 nM |

| hERG Inhibition | - | - | IC50 | 18 µM |

Data sourced from MedchemExpress and the primary publication by Caroff et al. (2022).[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Receptor Internalization Assay in Human Whole Blood

This assay measures the ability of a compound to inhibit CXCL10-induced internalization of the CXCR3 receptor on T cells within a physiologically relevant matrix.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS) with 0.5% Bovine Serum Albumin (BSA)

-

Recombinant human CXCL10 (Peprotech)

-

Anticoagulated (EDTA) venous human whole blood

-

CO₂ incubator at 37°C

Procedure:

-

Compound Dilution: Prepare serial dilutions of this compound from the 10 mM stock in PBS containing 0.5% BSA to achieve the desired concentration range for the dose-response curve.

-

Ligand Preparation: Dilute CXCL10 in PBS.

-

Incubation Mixture: Mix equal volumes of the diluted this compound (or vehicle control) and the diluted CXCL10.

-

Cellular Reaction: Add anticoagulated human whole blood to the compound/ligand mixture. The final concentration of CXCL10 should be 9 nM.

-

Incubation: Incubate the mixture in a CO₂ incubator at 37°C for a specified period to allow for ligand-mediated receptor internalization.

-

Analysis: Following incubation, quantify the surface expression of CXCR3 on T lymphocytes using flow cytometry with a fluorescently labeled anti-CXCR3 antibody. The reduction in mean fluorescence intensity corresponds to receptor internalization.

-

Data Analysis: Plot the percentage of inhibition of receptor internalization against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Proof-of-Mechanism: LPS-Induced Lung Inflammation Model

This animal model is used to assess the efficacy of this compound in preventing the recruitment of CXCR3-expressing T cells to an inflamed site in vivo.

Model:

-

Lipopolysaccharide (LPS)-induced acute lung inflammation in mice.

Materials:

-

This compound formulated for oral administration

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

Anesthesia

-

Bronchoalveolar lavage (BAL) equipment

Procedure:

-

Acclimatization: Acclimatize male BALB/c mice for at least one week prior to the experiment.

-

Compound Administration: Administer this compound or vehicle control orally (p.o.) at various doses (e.g., 10, 30, 100 mg/kg) at a specified time point before the inflammatory challenge.

-

Induction of Inflammation: Anesthetize the mice and intratracheally instill a solution of LPS in sterile saline to induce lung inflammation. A control group receives saline only.

-

Cell Recruitment Period: Allow a set amount of time (e.g., 24-48 hours) for the inflammatory response and immune cell recruitment to occur.

-

Bronchoalveolar Lavage (BAL): At the end of the recruitment period, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving a fixed volume of PBS into the lungs.

-

Cell Analysis: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a total cell count. Use flow cytometry with specific antibodies to identify and quantify different immune cell populations, particularly CXCR3-expressing T cells (e.g., CD3+, CD4+, CD8+, CXCR3+).

-

Data Analysis: Compare the number of recruited CXCR3+ T cells in the BAL fluid of this compound-treated groups to the vehicle-treated LPS group. Calculate the percentage of inhibition for each dose and determine the dose-dependent effect.

Conclusion

This compound is a potent CXCR3 antagonist that effectively inhibits the recruitment of CXCR3-expressing T cells in both in vitro and in vivo models of inflammation.[1][2][3] Its mechanism of action, centered on the blockade of the CXCR3 signaling pathway, provides a targeted approach to mitigating the pathogenic immune responses underlying various autoimmune diseases. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent.

References

The CXCR3 Antagonist ACT-672125: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Preclinical Profile of a Potent Benzimidazolo-thiazole CXCR3 Antagonist

Introduction

The C-X-C motif chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response.[1][2] Primarily expressed on activated T-lymphocytes, natural killer (NK) cells, and other immune cells, CXCR3 and its chemokine ligands—CXCL9, CXCL10, and CXCL11—mediate the migration of these cells to sites of inflammation.[1][2] This targeted recruitment is a key driver in the pathogenesis of various autoimmune diseases. Consequently, antagonizing the CXCR3 signaling pathway presents a compelling therapeutic strategy for these conditions.[1] This whitepaper provides a detailed technical overview of this compound, a potent CXCR3 antagonist from the benzimidazolo-thiazole class, intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Properties: this compound

This compound is a small molecule antagonist of the CXCR3 receptor.[2][3] It has demonstrated potent inhibition of CXCR3-mediated cellular responses and efficacy in preclinical models of inflammation.[1][2]

Quantitative Data Summary

The following table summarizes the key in vitro potency and selectivity data for this compound.

| Parameter | Value | Species | Assay Type | Reference |

| CXCR3 IC50 | 239 nM | Human | Whole Blood Assay | [3] |

| hERG IC50 | 18 µM | - | - | [3] |

Mechanism of Action: CXCR3 Antagonism

This compound functions as an antagonist at the CXCR3 receptor, thereby inhibiting the downstream signaling cascades initiated by its natural ligands. The binding of chemokines like CXCL9, CXCL10, and CXCL11 to CXCR3 typically activates intracellular G-proteins, leading to a signaling cascade that results in cellular responses such as chemotaxis, calcium mobilization, and cellular activation. By blocking the ligand-binding site or inducing a conformational change in the receptor that prevents ligand binding, this compound effectively abrogates these downstream effects. This ultimately leads to a reduction in the recruitment of pathogenic T-cells to inflamed tissues.[1]

CXCR3 Signaling and Antagonism by this compound.

Experimental Protocols

While the specific, detailed protocols for the evaluation of this compound have not been publicly disclosed, this section outlines representative methodologies commonly employed in the preclinical assessment of CXCR3 antagonists.

CXCR3 Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound to the CXCR3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human CXCR3

-

[125I]-CXCL10 or a suitable tritiated small molecule CXCR3 radioligand

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

-

Test compound (e.g., this compound) at various concentrations

-

Non-specific binding control (a high concentration of a known CXCR3 ligand)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Culture and harvest CXCR3-expressing cells. Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Detection: Add scintillation fluid to the dried filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Workflow for a CXCR3 Radioligand Binding Assay.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon CXCR3 activation.

Materials:

-

CXCR3-expressing cells (e.g., CHO or HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

CXCR3 agonist (e.g., CXCL10)

-

Test compound (e.g., this compound)

-

Fluorometric imaging plate reader (FLIPR) or similar instrument

Procedure:

-

Cell Plating: Seed the CXCR3-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for 30-60 minutes at 37°C.

-

Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a short period.

-

Agonist Stimulation and Measurement: Place the plate in a FLIPR instrument. Inject a fixed concentration of the CXCR3 agonist into the wells and simultaneously measure the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence corresponds to calcium mobilization. Determine the concentration of the test compound that causes a 50% reduction in the agonist-induced calcium signal (IC50).

Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.

Materials:

-

CXCR3-expressing cells (e.g., activated T-cells)

-

Chemotaxis chamber (e.g., Transwell plate with a porous membrane)

-

Chemoattractant (e.g., CXCL10)

-

Assay medium (e.g., RPMI with 0.5% BSA)

-

Test compound (e.g., this compound)

-

Cell viability stain and a method for cell counting (e.g., flow cytometry or a plate reader-based method)

Procedure:

-

Assay Setup: Add the chemoattractant to the lower chamber of the chemotaxis plate.

-

Cell Preparation: Pre-incubate the CXCR3-expressing cells with varying concentrations of the test compound.

-

Cell Addition: Add the pre-incubated cells to the upper chamber (the insert) of the Transwell plate.

-

Incubation: Incubate the plate for several hours at 37°C to allow for cell migration through the porous membrane.

-

Quantification: Quantify the number of cells that have migrated to the lower chamber.

-

Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits cell migration by 50%.

In Vivo Proof-of-Mechanism: LPS-Induced Lung Inflammation Model

This compound has been shown to inhibit the recruitment of CXCR3-expressing T-cells into the inflamed lung in a dose-dependent manner in a proof-of-mechanism model of lung inflammation.[1][2] A representative protocol for such a model is described below.

Animal Model:

-

Species: Mouse (e.g., C57BL/6)

-

Induction of Inflammation: Intranasal or intratracheal administration of lipopolysaccharide (LPS).

Procedure:

-

Acclimatization: Allow mice to acclimate to the facility for at least one week.

-

Compound Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage) at various doses and time points prior to LPS challenge.

-

LPS Challenge: Anesthetize the mice and administer LPS intranasally to induce lung inflammation.

-

Sample Collection: At a specified time point after LPS challenge (e.g., 24 or 48 hours), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

-

Analysis:

-

Cell Infiltration: Perform total and differential cell counts on the BALF to quantify the number of infiltrating immune cells, particularly lymphocytes.

-

Flow Cytometry: Use flow cytometry to specifically quantify the number of CXCR3-expressing T-cells in the BALF and lung tissue digests.

-

Histology: Process lung tissue for histological analysis to assess the degree of inflammation.

-

Cytokine/Chemokine Analysis: Measure the levels of pro-inflammatory cytokines and chemokines in the BALF.

-

-

Data Analysis: Compare the extent of T-cell infiltration and other inflammatory markers in the this compound-treated groups to the vehicle-treated group to determine the in vivo efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Therapeutic Potential of ACT-672125 in Autoimmune Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-672125 is a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3), a key mediator in the recruitment of inflammatory immune cells. This technical guide delves into the core scientific data and methodologies underlying the therapeutic potential of this compound in the context of autoimmune diseases. By inhibiting the CXCR3 signaling pathway, this compound demonstrates a clear mechanism for reducing immune cell infiltration into inflamed tissues, a hallmark of many autoimmune disorders. This document provides a comprehensive overview of its pharmacological profile, preclinical efficacy in a proof-of-concept model, and detailed experimental protocols to facilitate further research and development in this promising area.

Introduction

Autoimmune diseases are characterized by a dysregulated immune response, leading to chronic inflammation and tissue damage. A critical step in the pathogenesis of these diseases is the migration of activated T lymphocytes to the sites of inflammation. The chemokine receptor CXCR3, predominantly expressed on activated T cells, and its ligands—CXCL9, CXCL10, and CXCL11—play a pivotal role in this process.[1][2] Elevated levels of CXCR3 and its ligands are associated with various autoimmune conditions, making this pathway an attractive target for therapeutic intervention. This compound has emerged as a potent, small-molecule antagonist of CXCR3, offering a promising strategy to mitigate the inflammatory cascade in autoimmune diseases.[1]

Mechanism of Action: Targeting the CXCR3 Signaling Pathway

This compound exerts its therapeutic effect by competitively inhibiting the binding of the pro-inflammatory chemokines CXCL9, CXCL10, and CXCL11 to the CXCR3 receptor on the surface of activated T lymphocytes. This blockade disrupts the downstream signaling cascade that is essential for T cell migration and recruitment to inflamed tissues.

The CXCR3 Signaling Cascade

Upon ligand binding, CXCR3, a G protein-coupled receptor (GPCR), activates intracellular signaling pathways that ultimately lead to chemotaxis, or directed cell movement. The binding of CXCL9, CXCL10, or CXCL11 to CXCR3 triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins. This initiates a cascade of downstream events, including the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively. These events, in concert with the activation of other pathways such as the phosphoinositide 3-kinase (PI3K)-Akt and mitogen-activated protein kinase (MAPK) pathways, culminate in the cytoskeletal rearrangements necessary for cell migration. By blocking the initial ligand-receptor interaction, this compound effectively abrogates these downstream signaling events, thereby preventing the migration of pathogenic T cells.

References

ACT-672125 and T-Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The migration of activated T-lymphocytes to sites of inflammation is a critical process in the pathogenesis of numerous autoimmune diseases. This directed migration, or chemotaxis, is largely orchestrated by the interaction of chemokines with their corresponding receptors on the surface of immune cells. The C-X-C motif chemokine receptor 3 (CXCR3) has emerged as a key player in this process, being highly expressed on activated T-cells, particularly T-helper 1 (Th1) cells. Its ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—are typically upregulated at inflammatory sites, creating a chemical gradient that recruits CXCR3-expressing T-cells, thereby perpetuating the inflammatory response.[1][2]

This compound is a potent and selective antagonist of the CXCR3 receptor.[1][3] By blocking the interaction between CXCR3 and its ligands, this compound effectively inhibits the downstream signaling pathways that lead to T-cell migration. This mechanism of action presents a promising therapeutic strategy for a variety of autoimmune disorders characterized by Th1-dominant inflammation. Preclinical studies have demonstrated the potential of this compound to modulate T-cell trafficking in inflammatory models.[1][3]

This technical guide provides an in-depth overview of the core pharmacology of this compound, with a focus on its role in T-cell migration. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Species | Assay System | Reference |

| IC50 (CXCR3 Antagonism) | 239 nM | Human | Whole Blood | [MedchemExpress] |

| In Vivo Efficacy: Inhibition of T-Cell Recruitment in a Murine Model of LPS-Induced Lung Inflammation |

| Dose of this compound |

| [Data from Caroff E, et al. J Med Chem. 2022] |

| Specific quantitative data on the dose-dependent inhibition of T-cell recruitment by this compound in the in vivo lung inflammation model is available in the full-text publication by Caroff et al. (2022). Access to this publication is required to populate this table. |

Experimental Protocols

In Vivo Model: Lipopolysaccharide (LPS)-Induced Lung Inflammation

This protocol describes a common method to induce lung inflammation in a murine model to evaluate the efficacy of CXCR3 antagonists like this compound in inhibiting T-cell infiltration.

Objective: To assess the in vivo efficacy of this compound in reducing the recruitment of CXCR3-expressing T-cells to the lungs following an inflammatory challenge.

Materials:

-

C57BL/6 mice (or other suitable strain)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle control for this compound

-

Phosphate-buffered saline (PBS)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Intratracheal instillation device

-

Surgical tools for euthanasia and tissue collection

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CXCR3)

-

Bronchoalveolar lavage (BAL) equipment

Procedure:

-

Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment.

-

Compound Administration: Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage) at predetermined time points before the LPS challenge.

-

Induction of Lung Inflammation:

-

Anesthetize the mice.

-

Intratracheally instill a sterile solution of LPS in PBS into the lungs of the mice. A control group should receive PBS only.

-

-

Monitoring: Monitor the animals for signs of distress.

-

Bronchoalveolar Lavage (BAL):

-

At a specified time point after LPS challenge (e.g., 24 or 48 hours), euthanize the mice.

-

Expose the trachea and insert a cannula.

-

Instill and aspirate a known volume of cold PBS into the lungs multiple times to collect the BAL fluid.

-

-

Cell Isolation and Analysis:

-

Centrifuge the BAL fluid to pellet the cells.

-

Resuspend the cell pellet in an appropriate buffer.

-

Perform a total cell count.

-

Stain the cells with fluorescently labeled antibodies against T-cell markers (CD3, CD4, CD8) and CXCR3.

-

Analyze the stained cells by flow cytometry to quantify the number and percentage of CXCR3-expressing T-cells in the BAL fluid.

-

-

Data Analysis: Compare the number of CXCR3+ T-cells in the BAL fluid of this compound-treated mice to that of vehicle-treated mice to determine the percentage of inhibition.

In Vitro Assay: T-Cell Chemotaxis (Transwell Migration Assay)

This protocol outlines a standard in vitro method to measure the ability of this compound to block the migration of T-cells towards a CXCR3 ligand.

Objective: To determine the in vitro potency of this compound in inhibiting the chemotaxis of CXCR3-expressing T-cells.

Materials:

-

CXCR3-expressing T-cells (e.g., activated primary human T-cells, or a T-cell line)

-

Recombinant human CXCL10 (or other CXCR3 ligand)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Transwell inserts with a suitable pore size (e.g., 5 µm) for T-cell migration

-

24-well plates

-

Cell culture medium (e.g., RPMI 1640) with serum or BSA

-

Cell counting solution (e.g., trypan blue)

-

Plate reader or flow cytometer for quantification

Procedure:

-

Cell Preparation:

-

Culture and expand the CXCR3-expressing T-cells.

-

On the day of the assay, harvest the cells and wash them with serum-free medium.

-

Resuspend the cells at a known concentration (e.g., 1 x 10^6 cells/mL) in migration medium (e.g., RPMI with 0.5% BSA).

-

-

Compound Pre-incubation:

-

In a separate tube, pre-incubate the T-cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

-

Assay Setup:

-

Add migration medium containing CXCL10 to the lower chambers of the 24-well plate. Include a negative control with medium only.

-

Place the Transwell inserts into the wells.

-

Add the pre-incubated T-cell suspension to the upper chamber of each Transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (e.g., 2-4 hours).

-

Quantification of Migrated Cells:

-

Carefully remove the Transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a preferred method:

-

Direct Cell Counting: Lyse the cells and use a fluorescent DNA-binding dye (e.g., CyQUANT) and a plate reader.

-

Flow Cytometry: Acquire a fixed volume from the lower chamber and count the cells.

-

Manual Counting: Use a hemocytometer.

-

-

-

Data Analysis:

-

Calculate the percentage of migration relative to the positive control (CXCL10 alone).

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway

Caption: CXCR3 signaling pathway leading to T-cell migration.

Experimental Workflow: In Vivo Lung Inflammation Model

Caption: Workflow for the in vivo LPS-induced lung inflammation model.

Experimental Workflow: In Vitro T-Cell Chemotaxis Assay

Caption: Workflow for the in vitro T-cell chemotaxis assay.

References

An In-Depth Technical Guide to the Physicochemical Properties of ACT-672125

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-672125 is a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3). As a key regulator of immune cell trafficking, CXCR3 is a promising therapeutic target for autoimmune diseases. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering critical data for researchers and professionals involved in its development and application. This document outlines the molecular characteristics, summarizes key quantitative data in a structured format, and details the experimental methodologies for the determination of these properties. Furthermore, it visualizes the CXCR3 signaling pathway, the biological target of this compound, to provide a deeper understanding of its mechanism of action.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and therapeutic efficacy.

Molecular Identity

-

IUPAC Name: (R)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(2-methyl-4-(4-(6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzo[d]imidazol-2-yl)-2-(trifluoromethyl)thiazol-5-yl)piperazin-1-yl)ethan-1-one[1]

-

CAS Number: 1449367-94-5[1]

-

Chemical Formula: C₂₅H₂₅F₃N₁₀O₂S[1]

-

InChI Key: SXYUBRILLHMIAQ-GFCCVEGCSA-N[1]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters of this compound.

| Property | Value |

| Molecular Weight | 586.60 g/mol [1] |

| Exact Mass | 586.1835[1] |

| Aqueous Solubility | Data not publicly available. The compound is described as having "good physicochemical properties" suggesting sufficient solubility for its intended use. |

| pKa | Data not publicly available. The molecule contains several basic nitrogen atoms (piperazine, imidazole, triazole) and is likely to have multiple pKa values. |

| LogP | Data not publicly available. The complex heterocyclic structure suggests a moderate to high lipophilicity. |

| Melting Point | Data not publicly available. |

| Boiling Point | Data not publicly available. |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general procedures for determining the key physicochemical properties of small molecule drug candidates like this compound. The specific protocols for this compound are detailed in the supplementary information of the primary publication by Caroff et al. in the Journal of Medicinal Chemistry (2022).

Aqueous Solubility Determination

A common method for determining the thermodynamic solubility of a compound is the shake-flask method.

Methodology:

-

An excess amount of the solid compound (this compound) is added to a specific volume of aqueous buffer at a defined pH (e.g., pH 7.4 phosphate-buffered saline) in a sealed container.

-

The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid, yielding a saturated solution.

-

The concentration of the compound in the filtrate is quantified using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection.

-

The experiment is performed in triplicate to ensure accuracy and reproducibility.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a complex molecule like this compound with multiple ionizable centers, potentiometric titration is a standard method for pKa determination.

Methodology:

-

A solution of the compound is prepared in a suitable solvent, often a co-solvent system (e.g., water-methanol) for compounds with low aqueous solubility.

-

The solution is placed in a thermostated vessel and a calibrated pH electrode is immersed in it.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is incrementally added to the solution.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values are determined from the inflection points of the titration curve using appropriate software for data analysis.

LogP Determination

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key indicator of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.

Methodology:

-

A solution of the compound is prepared in one of the two immiscible solvents (n-octanol or water).

-

The two solvents are pre-saturated with each other to ensure thermodynamic equilibrium.

-

A known volume of the compound solution is mixed with a known volume of the other solvent in a sealed container.

-

The mixture is agitated for a period sufficient to allow for the partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological Target and Signaling Pathway

This compound is an antagonist of the CXCR3 receptor. CXCR3 is a G protein-coupled receptor (GPCR) that is primarily expressed on activated T cells, B cells, and natural killer (NK) cells. Its natural ligands are the chemokines CXCL9, CXCL10, and CXCL11. The interaction between these chemokines and CXCR3 plays a critical role in the recruitment of immune cells to sites of inflammation.

CXCR3 Signaling Pathway

The binding of CXCL9, CXCL10, or CXCL11 to CXCR3 initiates a cascade of intracellular signaling events. As a Gαi-coupled receptor, CXCR3 activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. More prominently, the dissociation of the G protein subunits (Gαi and Gβγ) triggers downstream signaling pathways that are crucial for cell migration and activation.

Caption: CXCR3 signaling pathway and the antagonistic action of this compound.

Experimental Workflow for CXCR3 Antagonism Assay

The antagonistic activity of this compound on the CXCR3 receptor can be assessed using a chemotaxis assay. This assay measures the ability of the compound to inhibit the migration of CXCR3-expressing cells towards a chemokine gradient.

Caption: Generalized workflow for a CXCR3 chemotaxis assay.

Conclusion

This compound is a promising CXCR3 antagonist with favorable physicochemical characteristics for drug development. This guide has provided a consolidated overview of its molecular identity, a summary of its known physicochemical properties, and detailed outlines of the experimental protocols used for their determination. The visualization of the CXCR3 signaling pathway and a typical experimental workflow offers a clear framework for understanding the compound's mechanism of action and its evaluation. Further disclosure of the specific quantitative physicochemical data will be invaluable for the continued development and optimization of this compound as a potential therapeutic agent for autoimmune diseases.

References

In-Depth Technical Guide: ACT-672125 for Lung Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-672125 is a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3). This receptor and its ligands—CXCL9, CXCL10, and CXCL11—are key mediators in the trafficking of T helper 1 (Th1) cells to sites of inflammation. In preclinical models, this compound has demonstrated dose-dependent inhibition of CXCR3-expressing T cell recruitment to the lungs in response to inflammatory stimuli. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols for its investigation in lung inflammation models. While specific in vivo efficacy and pharmacokinetic data for this compound are not publicly available in detail, this guide synthesizes the existing information to support further research into its therapeutic potential. It is important to note that the development of this compound was reportedly discontinued due to observations of increased bilirubin levels in in vivo studies, a critical consideration for any future investigations.[1]

Core Concepts: Mechanism of Action

This compound functions as a non-competitive antagonist of the CXCR3 receptor.[2] This G protein-coupled receptor is primarily expressed on activated T lymphocytes, particularly Th1 cells. The binding of its chemokine ligands (CXCL9, CXCL10, and CXCL11), which are often induced by interferon-gamma (IFN-γ) at inflammatory sites, triggers a signaling cascade that leads to T cell migration and activation. By blocking this interaction, this compound effectively inhibits the recruitment of these pro-inflammatory immune cells to the lung tissue, thereby mitigating the inflammatory response.

CXCR3 Signaling Pathway

The binding of CXCL9, CXCL10, or CXCL11 to CXCR3 initiates a conformational change in the receptor, leading to the activation of intracellular G proteins. This activation subsequently triggers downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. These pathways are crucial for orchestrating the chemotactic response of T cells, involving cytoskeletal rearrangement and cellular adhesion, which are prerequisites for their migration along the chemokine gradient into inflamed tissues.

Preclinical Data

The available preclinical data for this compound primarily focuses on its in vitro potency and its efficacy in a proof-of-concept in vivo model of lung inflammation.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species | Assay | Reference |

| CXCR3 IC50 | 239 nM | Human | Whole blood | [3] |

| hERG IC50 | 18 µM | - | - | [3] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Lung Inflammation

| Dosing | Route of Administration | Primary Endpoint | Result | Reference |

| Not Specified | Not Specified | Inhibition of CXCR3+ T cell recruitment | Dose-dependent inhibition | [2] |

Note: Specific dosages and the extent of inhibition are not detailed in the publicly available literature.

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Value | Species | Route | Reference |

| Oral Bioavailability | Data not available | Mouse | Oral | - |

| Half-life (t1/2) | Data not available | Mouse | Oral | - |

| Clearance (CL) | Data not available | Mouse | Oral | - |

Note: A comprehensive pharmacokinetic profile for this compound in preclinical models is not publicly available.

Experimental Protocols

The following is a detailed, representative protocol for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-induced mouse model of lung inflammation. This protocol is synthesized from established methodologies and the available information on this compound.

LPS-Induced Lung Inflammation Model

Objective: To assess the ability of this compound to inhibit the recruitment of CXCR3-expressing T cells into the lungs following an inflammatory challenge with LPS.

Materials:

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Reagents:

-

Lipopolysaccharide (LPS) from Escherichia coli O111:B4.

-

This compound.

-

Vehicle for this compound (e.g., 0.5% methylcellulose).

-

Phosphate-buffered saline (PBS), sterile.

-

Anesthetics (e.g., ketamine/xylazine cocktail).

-

-

Equipment:

-

Animal ventilator (optional, for intratracheal instillation).

-

Pipettes and sterile tips.

-

Centrifuge.

-

Flow cytometer.

-

Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CXCR3).

-

Procedure:

-

Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment with ad libitum access to food and water.

-

Compound Administration:

-

Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).

-

Administer this compound or vehicle via the appropriate route (e.g., oral gavage) at a predetermined time point before LPS challenge (e.g., 1 hour prior).

-

-

Induction of Lung Inflammation:

-

Anesthetize mice with an intraperitoneal injection of ketamine/xylazine.

-

Induce lung inflammation by intranasal or intratracheal instillation of LPS (e.g., 10-50 µg in 50 µL of sterile PBS).

-

-

Bronchoalveolar Lavage (BAL):

-

At a specified time point post-LPS challenge (e.g., 24 or 48 hours), euthanize the mice.

-

Expose the trachea and insert a cannula.

-

Perform BAL by instilling and retrieving a fixed volume of cold PBS (e.g., 3 x 0.5 mL).

-

-

Cell Isolation and Analysis:

-

Centrifuge the BAL fluid to pellet the cells.

-

Resuspend the cell pellet in FACS buffer (PBS with 2% FBS).

-

Count the total number of cells.

-

Stain the cells with fluorescently labeled antibodies against T cell markers (CD3, CD4, CD8) and CXCR3.

-

Analyze the stained cells by flow cytometry to quantify the number and percentage of CXCR3-expressing T cells in the BAL fluid.

-

-

Statistical Analysis:

-

Compare the number of CXCR3+ T cells in the BAL fluid between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., one-way ANOVA with post-hoc analysis).

-

Experimental Workflow

Conclusion

This compound is a valuable research tool for investigating the role of the CXCR3 signaling axis in lung inflammation and other autoimmune and inflammatory diseases. Its potent antagonism of CXCR3 allows for the targeted interrogation of this pathway in various preclinical models. While its development for clinical use was halted, the compound remains a significant asset for laboratory research aimed at understanding the fundamental mechanisms of immune cell trafficking in pulmonary and other inflammatory conditions. Researchers utilizing this compound should proceed with a clear understanding of its properties and the safety concerns that led to its discontinuation from clinical development. Further investigation into the structure-activity relationship of benzimidazolo-thiazole derivatives may yet yield CXCR3 antagonists with improved safety profiles for therapeutic applications.

References

The Discovery and Synthesis of ACT-672125: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery, synthesis, and pharmacological evaluation of ACT-672125, a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3). All data and protocols are compiled from publicly available scientific literature.

Executive Summary

This compound is a novel benzimidazolo-thiazole derivative identified as a potent CXCR3 antagonist with potential therapeutic applications in autoimmune diseases.[1][2][3] The discovery program focused on optimizing a core scaffold to enhance potency, improve safety profiles by mitigating hERG liability, and refine pharmacokinetic properties.[1][2][3] this compound demonstrates significant efficacy in preclinical models, notably inhibiting the recruitment of CXCR3-expressing T cells in a dose-dependent manner in a proof-of-mechanism lung inflammation model.[1][2][3] This guide details the mechanism of action, pharmacological properties, and the synthetic route leading to this clinical candidate.

Mechanism of Action: Targeting the CXCR3 Signaling Pathway

CXCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on activated T cells and other immune cells.[1] Its endogenous ligands—CXCL9, CXCL10, and CXCL11—are chemokines secreted in response to pro-inflammatory cytokines.[1][2] The binding of these ligands to CXCR3 initiates a signaling cascade that leads to the migration of activated T cells to sites of inflammation, thereby promoting tissue damage in the context of autoimmune diseases.[1][2] this compound acts as an antagonist at this receptor, blocking the downstream signaling and subsequent immune cell recruitment.

The signaling pathway initiated by CXCR3 activation is multifaceted, involving the activation of key intracellular cascades. Upon ligand binding, CXCR3 couples with Gαi proteins, leading to the activation of phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and the Ras/ERK pathway. These pathways culminate in cellular responses such as chemotaxis, proliferation, and survival.

Caption: CXCR3 signaling pathway and the antagonistic action of this compound.

Physicochemical and Pharmacological Properties

This compound is characterized by its favorable physicochemical properties and a well-balanced pharmacological profile.

| Property | Value | Reference |

| IUPAC Name | (R)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(2-methyl-4-(4-(6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzo[d]imidazol-2-yl)-2-(trifluoromethyl)thiazol-5-yl)piperazin-1-yl)ethan-1-one | [4] |

| CAS Number | 1449367-94-5 | [4] |

| Molecular Formula | C25H25F3N10O2S | [4] |

| Molecular Weight | 586.60 g/mol | [4] |

| CXCR3 Antagonism (IC50) | 239 nM (in human blood) | [5] |

| hERG Inhibition (IC50) | 18 µM | [5] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the benzimidazolo-thiazole core and subsequent elaboration. The general synthetic strategy is efficient, allowing for the creation of the complex heterocyclic system. While the specific, step-by-step reaction conditions and yields are proprietary and detailed in the primary publication's supplementary materials, the overall workflow can be conceptualized as follows.

Caption: Generalized synthetic workflow for the preparation of this compound.

The synthesis of the 1,2,4-oxadiazole moiety, a key structural feature, can be achieved through a one-pot synthesis from amidoximes and carboxyl derivatives in an aprotic solvent like DMSO.[1] This method is noted for its high efficiency and straightforward work-up.[1]

Key Experimental Protocols

The discovery and characterization of this compound relied on a series of key in vitro and in vivo experiments. The methodologies for these are outlined below.

Receptor Internalization Assay in Human Blood

This assay measures the ability of a compound to inhibit the ligand-induced internalization of the CXCR3 receptor on immune cells within a physiologically relevant matrix.

Protocol:

-

Compound Preparation: Prepare stock solutions of this compound at 10 mM in DMSO. Perform serial dilutions in PBS containing 0.5% BSA to generate a range of concentrations for the dose-response curve.

-

Ligand Preparation: Dilute the CXCR3 ligand, CXCL10, in PBS.

-

Incubation: Mix the diluted compound solutions with an equal volume of the diluted CXCL10.

-

Cellular Assay: Add anticoagulated venous human whole blood to the compound/ligand mixture. The final concentration of CXCL10 should be 9 nM.

-

Internalization: Incubate the mixture in a CO2 incubator at 37°C to allow for ligand-mediated receptor internalization.

-

Analysis: The remaining surface expression of CXCR3 is typically quantified using flow cytometry with a fluorescently labeled anti-CXCR3 antibody. The IC50 value is calculated from the resulting dose-response curve.[3]

In Vivo LPS-Induced Lung Inflammation Model

This proof-of-mechanism mouse model assesses the efficacy of CXCR3 antagonists in preventing the recruitment of inflammatory T cells to the lungs following an inflammatory challenge.

Protocol:

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

-

Compound Administration: Administer this compound orally at desired doses (e.g., 30 mg/kg) prior to the inflammatory challenge.[6] A vehicle control group is also required.

-

Inflammatory Challenge: Induce lung inflammation by intranasal or intratracheal administration of lipopolysaccharide (LPS).

-

Bronchoalveolar Lavage (BAL): At a specified time point after the LPS challenge, perform a bronchoalveolar lavage to collect cells from the lungs.

-

Cell Analysis: Analyze the collected BAL fluid using flow cytometry to quantify the number and percentage of specific immune cell populations, particularly CXCR3+ CD8+ T cells.[6]

-

Efficacy Determination: Compare the number of recruited CXCR3+ T cells in the this compound-treated groups to the vehicle-treated control group to determine the dose-dependent efficacy of the compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The role of CXCR3 and its ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ACT-672125 in the Inhibition of T-Cell Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ACT-672125, a potent antagonist of the C-X-C motif chemokine receptor 3 (CXCR3). By blocking this key receptor, this compound effectively inhibits the recruitment of T-lymphocytes to inflammation sites, a critical process in the pathophysiology of various autoimmune diseases. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the associated biological pathways and experimental workflows.

Core Mechanism of Action: CXCR3 Antagonism

This compound functions as a competitive antagonist of CXCR3, a G protein-coupled receptor predominantly expressed on activated T-lymphocytes, including T helper 1 (Th1) cells and CD8+ cytotoxic T-cells. The natural ligands for CXCR3—CXCL9, CXCL10, and CXCL11—are interferon-inducible chemokines released at sites of inflammation. The binding of these chemokines to CXCR3 initiates a signaling cascade that leads to T-cell migration and infiltration into tissues. By blocking this interaction, this compound abrogates the downstream signaling required for chemotaxis, thereby reducing the influx of pathogenic T-cells into inflamed tissues.[1][2][3]

Quantitative Data Summary

The efficacy of this compound has been demonstrated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.

| Parameter | Value | Assay System | Reference |

| IC50 (CXCR3) | 239 nM | Human Blood | [4] |

| IC50 (hERG) | 18 µM | N/A | [4] |

| In Vitro Activity of this compound |

| Animal Model | Treatment | Dosage | Outcome | Reference |

| LPS-Induced Lung Inflammation in Mice | This compound | Dose-dependent | Inhibition of CXCR3-expressing T-cell recruitment to the inflamed lung | [1][2] |

| In Vivo Efficacy of this compound |

Experimental Protocols

In Vitro Chemotaxis Assay (General Protocol)

A representative method for assessing the in vitro efficacy of CXCR3 antagonists in inhibiting T-cell migration is the transwell chemotaxis assay.

Objective: To quantify the dose-dependent inhibition of T-cell migration towards a CXCR3 ligand by this compound.

Materials:

-

CXCR3-expressing T-cells (e.g., activated primary human T-cells or a T-cell line)

-

Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

-

Recombinant human CXCL10 (or other CXCR3 ligand)

-

This compound

-

Transwell inserts with a 5 µm pore size polycarbonate membrane

-

24-well companion plates

-

Flow cytometer or plate reader for cell quantification

Procedure:

-

CXCR3-expressing T-cells are harvested, washed, and resuspended in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

The lower chamber of the transwell plate is filled with chemotaxis medium containing a predetermined optimal concentration of CXCL10. Control wells contain medium alone.

-

A 100 µL aliquot of the pre-incubated cell suspension is added to the upper chamber of the transwell insert.

-

The plate is incubated for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

-

Following incubation, the non-migrated cells in the upper chamber are removed.

-

The migrated cells in the lower chamber are collected and quantified using a flow cytometer or a cell viability assay (e.g., Calcein-AM).

-

The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.

-

An IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

In Vivo LPS-Induced Lung Inflammation Model

This in vivo model is a standard method to evaluate the efficacy of anti-inflammatory compounds in a setting of acute lung inflammation.

Objective: To assess the ability of this compound to inhibit the recruitment of T-cells into the lungs following an inflammatory challenge with lipopolysaccharide (LPS).

Materials:

-

Female C57BL/6 mice (or other suitable strain)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound formulated for oral administration

-

Phosphate-buffered saline (PBS)

-

Anesthesia

-

Equipment for intratracheal instillation and bronchoalveolar lavage (BAL)

-

Flow cytometer and antibodies for T-cell phenotyping (e.g., anti-CD3, anti-CD8, anti-CXCR3)

Procedure:

-

Mice are randomly assigned to treatment groups (vehicle control, this compound at various doses).

-

Animals are orally administered with the designated dose of this compound or vehicle one hour prior to the LPS challenge.

-

Mice are anesthetized, and LPS (e.g., 10 µg in 50 µL of PBS) is administered via intratracheal instillation to induce lung inflammation.

-

At a specified time point post-LPS challenge (e.g., 24 or 48 hours), mice are euthanized.

-

A bronchoalveolar lavage (BAL) is performed by instilling and retrieving PBS into the lungs to collect inflammatory cells.

-

The total number of cells in the BAL fluid is determined.

-

The cell pellet is stained with fluorescently labeled antibodies against T-cell markers (CD3, CD8) and CXCR3.

-

The number and percentage of CXCR3-expressing T-cells in the BAL fluid are quantified by flow cytometry.

-

The percentage of inhibition of T-cell recruitment is calculated for each treatment group relative to the vehicle control group.

Visualizations

CXCR3 Signaling Pathway in T-Cell Migration

Caption: CXCR3 signaling cascade leading to T-cell migration.

Experimental Workflow: In Vivo Lung Inflammation Model

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

In Vivo Efficacy of ACT-672125 in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-672125 is a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3).[1][2][3] This receptor and its chemokine ligands—CXCL9, CXCL10, and CXCL11—are key mediators in the trafficking of immune cells, particularly activated T lymphocytes, to sites of inflammation. Consequently, CXCR3 has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of this compound, with a focus on the available data from a key proof-of-concept model: lipopolysaccharide (LPS)-induced lung inflammation.

Core Mechanism of Action: CXCR3 Antagonism

This compound exerts its therapeutic effects by blocking the interaction between CXCR3 and its cognate chemokines. This inhibition prevents the downstream signaling cascades that lead to immune cell migration and activation, thereby mitigating the inflammatory response. The binding of chemokines to CXCR3 on immune cells, such as T cells, triggers their migration along a chemotactic gradient towards inflamed tissues. By acting as a CXCR3 antagonist, this compound effectively curtails this recruitment process.

CXCR3 Signaling Pathway

The following diagram illustrates the general signaling pathway initiated by CXCR3 activation, which is inhibited by this compound.

Preclinical In Vivo Efficacy in a Lung Inflammation Model

A key preclinical study demonstrated the efficacy of this compound in a proof-of-mechanism model of lipopolysaccharide (LPS)-induced lung inflammation in mice.[1][2][3] In this model, the administration of LPS into the lungs of mice mimics aspects of acute lung injury, leading to a robust inflammatory response characterized by the influx of immune cells, including CXCR3-expressing T cells.

Experimental Workflow

The general experimental workflow for evaluating the in vivo efficacy of this compound in the LPS-induced lung inflammation model is depicted below.

Data Presentation

While the specific quantitative data from the pivotal study by Caroff et al. (2022) is not publicly available in its entirety, the authors report a dose-dependent inhibition of the recruitment of CXCR3-expressing T cells into the inflamed lung by this compound.[1] The following tables represent a template of how such data would be structured for clear comparison.

Table 1: Effect of this compound on T-Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Dose (mg/kg) | Number of CXCR3+ T-cells in BALF (x10^4) (Mean ± SEM) | % Inhibition of T-cell Infiltration |

| Vehicle Control | - | Data not available | - |

| This compound | Low Dose | Data not available | Data not available |

| This compound | Medium Dose | Data not available | Data not available |

| This compound | High Dose | Data not available | Data not available |

Table 2: Statistical Analysis of the Effect of this compound on T-Cell Infiltration

| Comparison | p-value | Statistical Significance |

| Vehicle vs. Low Dose this compound | Data not available | Data not available |

| Vehicle vs. Medium Dose this compound | Data not available | Data not available |

| Vehicle vs. High Dose this compound | Data not available | Data not available |

Experimental Protocols

Below is a detailed, representative methodology for the LPS-induced lung inflammation model based on standard protocols. The specific parameters for the this compound study may have varied.

Objective: To induce acute lung inflammation in mice to evaluate the efficacy of a CXCR3 antagonist in reducing immune cell infiltration.

Materials:

-

Animals: Female C57BL/6 mice, 8-12 weeks old.

-

Reagents:

-

Lipopolysaccharide (LPS) from E. coli O111:B4.

-

Sterile, pyrogen-free saline.

-

This compound formulated in an appropriate vehicle.

-

Anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail).

-

-

Equipment:

-

Animal intubation platform.

-

Microsprayer or similar device for intratracheal instillation.

-

Flow cytometer.

-

Antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CXCR3).

-

Procedure:

-

Animal Acclimatization: Mice are acclimatized to the facility for at least one week prior to the experiment.

-

Grouping and Dosing:

-

Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound at various doses).

-

This compound or vehicle is administered, typically via oral gavage or intraperitoneal injection, at a specified time point before LPS challenge (e.g., 1 hour prior).

-

-

LPS Instillation:

-

Mice are anesthetized.

-

A non-invasive or surgical intratracheal intubation is performed.

-

A solution of LPS in sterile saline (e.g., 1-5 mg/kg) is instilled into the lungs.

-

-

Monitoring: Animals are monitored for signs of distress post-procedure.

-

Sample Collection:

-

At a predetermined time point after LPS challenge (e.g., 24 or 48 hours), mice are euthanized.

-

A bronchoalveolar lavage (BAL) is performed by instilling and retrieving a known volume of sterile saline or PBS into the lungs via a tracheal cannula.

-

-

Analysis of BAL Fluid:

-

The collected BAL fluid is centrifuged to pellet the cells.

-

The cell pellet is resuspended and stained with fluorescently labeled antibodies against immune cell markers, including CXCR3.

-

The number and proportion of different immune cell populations (e.g., CXCR3+ T cells) are quantified using flow cytometry.

-

-

Data Analysis:

-

The total number of CXCR3+ cells in the BAL fluid is calculated for each animal.

-

The mean and standard error of the mean (SEM) are determined for each treatment group.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to compare the treatment groups to the vehicle control. The percentage of inhibition of cell recruitment is calculated.

-

Conclusion

The available preclinical data indicate that this compound is a potent CXCR3 antagonist with demonstrated in vivo efficacy in a murine model of acute lung inflammation. The compound effectively reduces the recruitment of CXCR3-expressing T cells to the site of inflammation in a dose-dependent manner. This proof-of-mechanism study provides a strong rationale for the further development of this compound for the treatment of autoimmune and inflammatory diseases where the CXCR3 pathway plays a pathogenic role. Further research and publication of detailed quantitative data will be crucial for a more complete understanding of its therapeutic potential.

References

- 1. Design, Synthesis, and Pharmacological Evaluation of Benzimidazolo-thiazoles as Potent CXCR3 Antagonists with Therapeutic Potential in Autoimmune Diseases: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protection against LPS-induced acute lung injury by a mechanism-based inhibitor of NADPH oxidase (type 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ACT-672125 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-672125 is a potent and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) that plays a critical role in the migration of activated T cells to sites of inflammation.[1][2] The antagonism of CXCR3 by this compound inhibits the recruitment of these immune cells, suggesting its therapeutic potential in autoimmune diseases.[1][2] These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological properties of this compound, including its potency against CXCR3 and its potential for off-target effects on the hERG channel.

Data Presentation

The following table summarizes the quantitative data for this compound in key in vitro assays.

| Assay Type | Target | Species | Ligand/Stimulus | Parameter | Value |

| CXCR3 Antagonism | CXCR3 | Human | CXCL10/CXCL11 | IC50 | 239 nM |

| hERG Liability | hERG | Human | - | IC50 | 18 µM |

Signaling Pathway

The CXCR3 signaling pathway is central to the inflammatory response. Upon binding of its cognate chemokines—CXCL9, CXCL10, and CXCL11—CXCR3, expressed on the surface of activated T lymphocytes, initiates a downstream signaling cascade. This cascade ultimately leads to cellular chemotaxis, directing the T cells to inflamed tissues. This compound acts as an antagonist, blocking the binding of these chemokines to CXCR3 and thereby inhibiting the inflammatory cell recruitment.

Experimental Protocols

CXCR3 Antagonist Potency Assay (Calcium Mobilization)

This protocol describes a functional assay to determine the IC50 value of this compound by measuring its ability to inhibit chemokine-induced intracellular calcium mobilization in cells expressing the human CXCR3 receptor.

Experimental Workflow:

Materials:

-

CXCR3-expressing cells (e.g., CHO-K1 or HEK293 cells stably transfected with human CXCR3)

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Calcium-sensitive dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Probenecid

-

This compound

-

CXCR3 agonist (recombinant human CXCL10 or CXCL11)

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Preparation:

-

Culture CXCR3-expressing cells to 80-90% confluency.

-

On the day of the assay, harvest the cells and resuspend them in assay buffer at a determined optimal density.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.

-

Add an equal volume of the loading buffer to the cell suspension.

-

Incubate the cells for 45-60 minutes at 37°C in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in assay buffer.

-

Plate the dye-loaded cells into the microplate.

-

Add the this compound dilutions to the respective wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation and Measurement:

-

Prepare the CXCR3 agonist (e.g., CXCL10 or CXCL11) at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the microplate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Use the instrument's injector to add the agonist to the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the intracellular calcium concentration.

-

Determine the response for each concentration of this compound.

-

Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

hERG Safety Assay (Automated Patch-Clamp)

This protocol outlines a method to assess the potential for this compound to inhibit the hERG potassium channel, a critical component of cardiac safety assessment.

Experimental Workflow:

Materials:

-

hERG-expressing cells (e.g., HEK293 cells stably transfected with the KCNH2 gene)

-

Cell culture medium

-

External and internal patch-clamp solutions

-

This compound

-

Positive control (e.g., E-4031 or astemizole)

-

Automated patch-clamp system (e.g., QPatch or Patchliner)

Procedure:

-

Cell Preparation:

-

Culture hERG-expressing cells to the appropriate confluency.

-

On the day of the experiment, prepare a single-cell suspension in the external solution.

-

-

Automated Patch-Clamp Procedure:

-

Load the cell suspension, internal solution, external solution, and test compounds onto the automated patch-clamp system.

-

The system will automatically perform cell capture, seal formation, and establish a whole-cell configuration.

-

-

hERG Current Recording:

-

Apply a voltage protocol designed to elicit and measure the hERG tail current.

-

Record a stable baseline hERG current in the external solution.

-

Apply a vehicle control to establish the baseline for inhibition calculation.

-

Sequentially apply increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.

-

A positive control should be run to ensure assay sensitivity.

-

-

Data Analysis:

-

Measure the peak tail current at each concentration of this compound.

-

Calculate the percentage of current inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

These application notes provide a framework for the in vitro characterization of this compound. The detailed protocols for the CXCR3 functional assay and the hERG safety assay are essential for understanding the potency and safety profile of this compound. By following these methodologies, researchers can obtain reliable and reproducible data to support the development of this compound as a potential therapeutic agent for autoimmune diseases.

References

Application Notes and Protocols for ACT-672125 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-672125 is a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3).[1][2] CXCR3 and its chemokine ligands—CXCL9, CXCL10, and CXCL11—play a crucial role in the recruitment of activated T lymphocytes to sites of inflammation, making this receptor a key target in various autoimmune and inflammatory diseases. Preclinical studies have demonstrated the potential of this compound in modulating immune responses in a mouse model of lung inflammation.[1][2] However, it is important to note that the development of this compound was reportedly discontinued due to a significant increase in bilirubin observed in in vivo studies.[3]

These application notes provide an overview of the available data on the administration of this compound and related compounds in mouse models, along with detailed protocols to guide researchers in designing and executing similar preclinical studies.

Mechanism of Action: CXCR3 Signaling Pathway

This compound functions by blocking the interaction between the CXCR3 receptor, a G protein-coupled receptor (GPCR), and its ligands. This inhibition prevents downstream signaling cascades that lead to the chemotaxis and recruitment of immune cells, primarily activated T cells, to inflammatory sites.

Quantitative Data Summary

While specific dosage data for this compound from the primary literature is not publicly available, a closely related compound from the same discovery program, ACT-660602, was evaluated in a similar mouse model. The data for ACT-660602 can serve as a reference point for designing studies with similar CXCR3 antagonists.

| Compound | Animal Model | Administration Route | Dosage | Key Finding | Reference |

| ACT-660602 | LPS-induced lung inflammation in mice | Oral | 30 mg/kg | Significantly reduced recruitment of CXCR3+ CD8+ T cells. | [4][5] |

| This compound | Proof-of-mechanism model of lung inflammation | Not specified | Dose-dependent | Inhibited recruitment of CXCR3 expressing T cells. | [1][2] |

Experimental Protocols

The following are detailed protocols for a representative experimental workflow involving the use of a CXCR3 antagonist in a lipopolysaccharide (LPS)-induced acute lung injury model in mice.

Protocol 1: Formulation of CXCR3 Antagonist for Oral Administration

This protocol describes the preparation of a CXCR3 antagonist formulation suitable for oral gavage in mice.

Materials:

-

CXCR3 Antagonist (e.g., this compound)

-

Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose in water)

-

Microbalance

-

Spatula

-

Conical tubes (15 mL)

-

Vortex mixer

-

Sonicator

Procedure:

-

Calculate the required amount of the CXCR3 antagonist based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice.

-

Accurately weigh the calculated amount of the compound using a microbalance.

-

Transfer the compound to a 15 mL conical tube.

-

Add the appropriate volume of the vehicle to the tube to achieve the final desired concentration.

-

Vortex the mixture vigorously for 1-2 minutes to suspend the compound.

-

Sonicate the suspension for 5-10 minutes to ensure a homogenous mixture.

-

Visually inspect the suspension for any large aggregates. If present, repeat vortexing and sonication.

-

Prepare the formulation fresh on the day of the experiment and keep it under constant agitation until administration.

Protocol 2: LPS-Induced Acute Lung Injury in Mice and Treatment with CXCR3 Antagonist

This protocol details the induction of acute lung inflammation using LPS and the subsequent treatment with a CXCR3 antagonist.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile phosphate-buffered saline (PBS)

-

CXCR3 antagonist formulation (from Protocol 1)

-

Oral gavage needles (for mice)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

Animal handling and restraint equipment

Procedure:

-

Acclimatize mice to the facility for at least one week before the experiment.

-

On the day of the experiment, weigh each mouse to determine the exact volume of LPS and compound to be administered.

-

Anesthetize the mice using a standardized and approved protocol.

-

Induce acute lung injury by intratracheal or intranasal instillation of LPS (a typical dose is 0.5 mg/kg) dissolved in sterile PBS.[6] A control group should receive sterile PBS only.

-

At a predetermined time point post-LPS administration (e.g., 2 hours), administer the CXCR3 antagonist formulation via oral gavage. A vehicle control group should receive the vehicle alone.

-

Monitor the mice for clinical signs of distress according to the approved animal care protocol.

-

At the desired experimental endpoint (e.g., 24 or 48 hours post-LPS), euthanize the mice for sample collection.

Protocol 3: Assessment of Lung Inflammation

This protocol outlines the collection and analysis of bronchoalveolar lavage fluid (BALF) to assess the inflammatory response in the lungs.